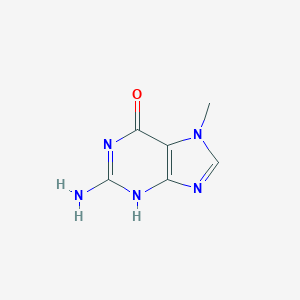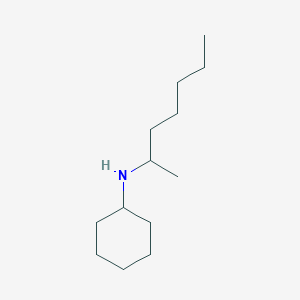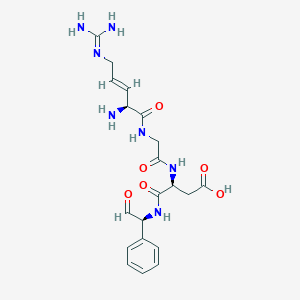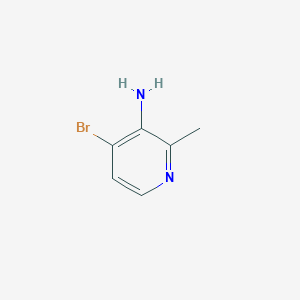
4-Bromo-2-methylpyridin-3-amine
説明
4-Bromo-2-methylpyridin-3-amine is a brominated pyridine derivative that is of interest due to its potential applications in pharmaceuticals and chemical synthesis. While the provided papers do not directly discuss 4-Bromo-2-methylpyridin-3-amine, they do provide insights into the chemistry of related bromopyridines and their reactivity, which can be extrapolated to understand the properties and reactivity of 4-Bromo-2-methylpyridin-3-amine.
Synthesis Analysis
The synthesis of bromopyridine derivatives often involves halogenation, amination, and other transformations of pyridine precursors. For example, the synthesis of 2-Amino-6-bromopyridine was achieved through a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the preparation of brominated 2- and 4-aminopyridines involved the action of ammonia on bromopyridines . These methods could potentially be adapted for the synthesis of 4-Bromo-2-methylpyridin-3-amine.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For instance, the structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was determined by X-ray crystallographic analysis, revealing hydrogen bonding and short contacts that influence the crystal packing . These structural insights are relevant for understanding the molecular geometry and potential intermolecular interactions of 4-Bromo-2-methylpyridin-3-amine.
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that can undergo various chemical reactions. The reactivity of the bromine atoms in brominated pyridines towards nucleophiles was explored, showing that small nucleophiles replace the methylsulfonyl group, while bulky nucleophiles replace the bromine atom at the 2 position . Additionally, the self-condensation of 4-bromopyridine was studied, leading to the synthesis of a conjugated polymer . These studies suggest that 4-Bromo-2-methylpyridin-3-amine could also participate in nucleophilic substitution reactions and polymerization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines are influenced by their molecular structure. For example, the water solubility of poly(4-bromopyridine) synthesized from 4-bromopyridine indicates that the bromopyridine unit can impart solubility characteristics to polymers . The stability and synthetic efficiency of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry also highlight the importance of the bromine substituent in determining the reactivity and utility of these compounds . These properties are likely to be relevant for 4-Bromo-2-methylpyridin-3-amine as well, affecting its behavior in chemical syntheses and potential applications.
科学的研究の応用
Aminations and Cross-Coupling Reactions
4-Bromo-2-methylpyridin-3-amine serves as a precursor in amination reactions and cross-coupling processes, facilitating the synthesis of novel pyridine derivatives. For instance, its amination with potassium amide in liquid ammonia has been explored, yielding diaminopyridines or mixtures thereof, indicating its utility in producing compounds with varied amino functionalities (Streef & Hertog, 2010). Moreover, its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, has been documented, enabling the efficient synthesis of diverse pyridine-based derivatives with potential as chiral dopants for liquid crystals (Ahmad et al., 2017).
Mechanistic Insights and Structural Characterization
Research into the mechanisms of reactions involving 4-Bromo-2-methylpyridin-3-amine has provided valuable insights into the behavior of pyridine derivatives in nucleophilic substitution and amination reactions. Studies have investigated the role of pyridine nitrogen in palladium-catalyzed hydrolysis reactions, offering a deeper understanding of the catalytic processes and potential for fine-tuning reaction conditions for desired outcomes (Ahmad et al., 2019). Additionally, structural characterizations of polymorphs and derivatives have been undertaken, contributing to the knowledge base on the molecular configurations and bonding patterns that influence the reactivity and applications of pyridine-based compounds (Böck et al., 2020).
Novel Derivative Synthesis
The versatility of 4-Bromo-2-methylpyridin-3-amine in synthetic chemistry is further exemplified by its use in the synthesis of new derivatives with potential biological activities. Research has shown its efficacy in forming compounds with anti-thrombolytic and biofilm inhibition properties, indicating its relevance in the development of new therapeutic agents (Ahmad et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORELOTUWTIKRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560030 | |
| Record name | 4-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylpyridin-3-amine | |
CAS RN |
126325-48-2 | |
| Record name | 4-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

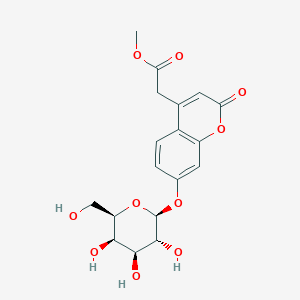
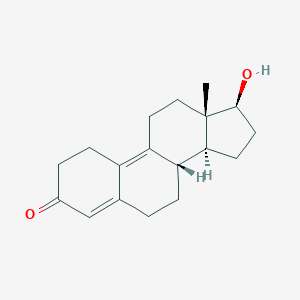
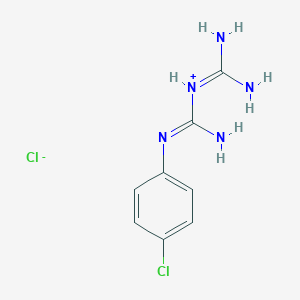
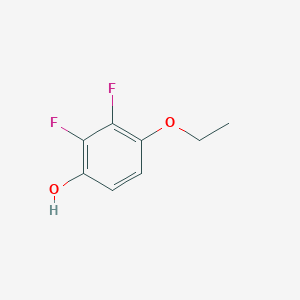
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
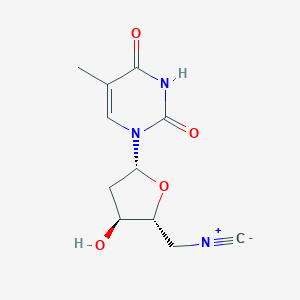
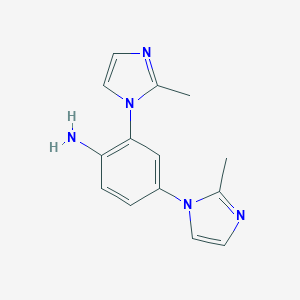
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)
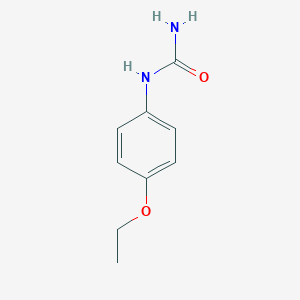
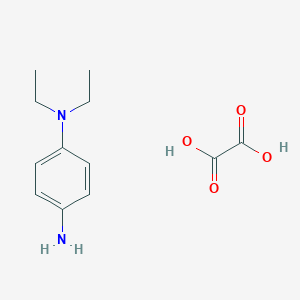
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
